molecular formula C21H24N2O3S B10983806 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide

Cat. No.: B10983806
M. Wt: 384.5 g/mol
InChI Key: YWLMUGLVSHJQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide is a complex organic compound that features a benzazepine ring system, a sulfanyl group, and a hydroxyethylphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors such as ortho-substituted anilines and ketones. Common methods include the use of acid catalysts and high-temperature conditions to facilitate ring closure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions. Thiol compounds react with halogenated intermediates to form the desired sulfanyl linkage.

    Attachment of the Hydroxyethylphenyl Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions, to attach the hydroxyethylphenyl group to the benzazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the benzazepine ring, potentially leading to the formation of alcohols or reduced ring systems.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced benzazepine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure provides opportunities for innovation in material science.

Mechanism of Action

The mechanism by which 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzazepine ring system may interact with central nervous system receptors, while the sulfanyl group could modulate enzyme activity. The hydroxyethylphenyl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Benzazepine Derivatives: These compounds share the benzazepine core but differ in their substituents, leading to variations in biological activity and chemical properties.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often exhibit similar reactivity patterns, particularly in oxidation and substitution reactions.

    Hydroxyethylphenyl Derivatives: These compounds are known for their enhanced solubility and potential biological activities.

Uniqueness

The uniqueness of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide lies in its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O3S/c24-13-11-15-5-8-17(9-6-15)22-20(25)12-14-27-19-10-7-16-3-1-2-4-18(16)23-21(19)26/h1-6,8-9,19,24H,7,10-14H2,(H,22,25)(H,23,26)

InChI Key

YWLMUGLVSHJQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=C(C=C3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.